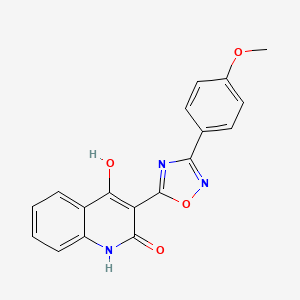

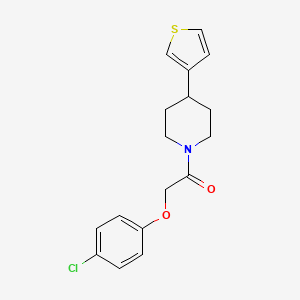

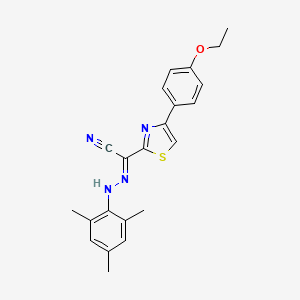

4-hydroxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one, also known as LFM-A13, is a small molecule inhibitor of the adapter protein Lymphocyte function-associated antigen 1 (LFA-1). LFA-1 is a transmembrane glycoprotein that plays a crucial role in the activation and adhesion of T cells, B cells, and other immune cells. LFA-1 is involved in several physiological processes, including inflammation, immune response, and tissue repair. LFM-A13 has been shown to inhibit LFA-1-mediated adhesion and activation of T cells, making it a potential therapeutic agent for various autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

Scientific Research Applications

Antimicrobial and Antiprotozoal Applications

Quinoxaline-based 1,3,4-oxadiazoles have been identified as promising compounds with significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These compounds, synthesized from 2-hydroxy quinoxaline, showed considerable promise in short-term in vivo models against T. cruzi, suggesting potential applications in treating infections caused by protozoa and various bacteria and fungi (N. Patel et al., 2017).

Anticancer Potential

A study on the synthesis of indole–quinoline–oxadiazoles revealed their potential in cancer drug development. These compounds exhibited in vitro cytotoxic potential against breast adenocarcinoma cell lines and demonstrated mechanisms indicative of tubulin inhibition, which could be beneficial in cancer therapy (P. Kamath et al., 2016).

Anti-inflammatory and Analgesic Activities

Research on novel 8-hydroxy quinolin based 1,3,4-oxadiazoles and S-substituted 1,2,4-triazole derivatives has highlighted their anti-inflammatory and analgesic properties. These compounds showed significant inhibition of rat paw edema and exhibited minimal ulceration, alongside moderate to good antimicrobial activity, suggesting their therapeutic potential in inflammatory and pain conditions (Mohammad Mahboob Alam et al., 2011).

Mechanistic and Computational Studies

Studies on the structural, vibrational spectroscopic, and computational aspects of certain compounds have provided insights into their molecular docking and dynamics, suggesting interactions with proteins such as SHP2. These findings are critical for understanding the molecular basis of the pharmacological activities of these compounds and for guiding the development of novel therapeutics (Qing-mei Wu et al., 2022).

Antioxidant Properties

Further research into novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and related compounds has explored their antioxidant activities. These studies have identified compounds with higher antioxidant activities than standard antioxidants, opening avenues for their use in conditions associated with oxidative stress (M. Hassan et al., 2017).

properties

IUPAC Name |

4-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c1-24-11-8-6-10(7-9-11)16-20-18(25-21-16)14-15(22)12-4-2-3-5-13(12)19-17(14)23/h2-9H,1H3,(H2,19,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGZIGJWHAGDQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=CC=CC=C4NC3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

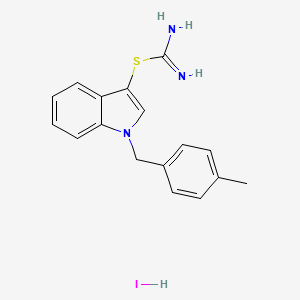

![4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2558820.png)

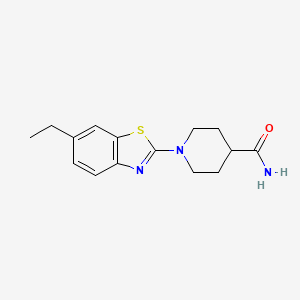

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2558826.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-ethylurea](/img/structure/B2558829.png)

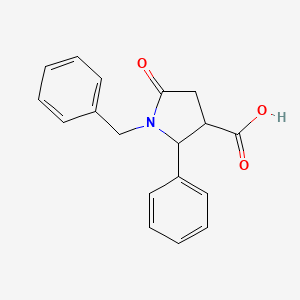

![methyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2558832.png)

![N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2558834.png)